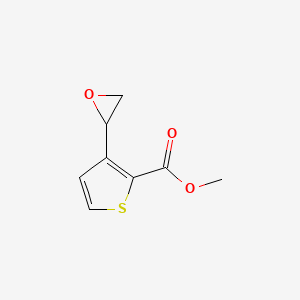
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid
Overview
Description
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a versatile chemical compound with a unique structure that includes a thioxothiazolidine ring fused to a benzoic acid moiety.
Mechanism of Action
Target of Action
Structurally related compounds, such as 4-oxo-2-thioxothiazolidin-3-yl acetic acids, have been identified as potent and selective aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, which plays a significant role in various complications of diabetes.
Mode of Action
If we consider its structural similarity to 4-oxo-2-thioxothiazolidin-3-yl acetic acids, it might inhibit the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs at high rates, particularly in the context of hyperglycemia .
Biochemical Pathways
If it acts similarly to its structurally related compounds, it may affect the polyol pathway by inhibiting aldose reductase . This could potentially prevent the accumulation of intracellular sorbitol, thereby mitigating osmotic stress and other harmful effects associated with excessive sorbitol production.
Result of Action
If it acts similarly to its structurally related compounds, it may help to prevent cellular damage caused by the excessive production of sorbitol in hyperglycemic conditions .
Preparation Methods
The synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-oxo-2-thioxothiazolidine with benzoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Comparison with Similar Compounds
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can be compared with other similar compounds, such as:
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)succinic acid
These compounds share the thioxothiazolidine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQLAKCTHTRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)



![3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2926222.png)





